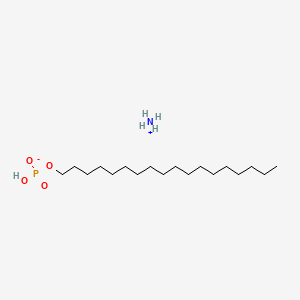
3-Chlorocyclohex-2-en-1-one
Descripción general
Descripción
3-Chlorocyclohex-2-en-1-one (CAS Number: 5682-75-7) is a chemical compound with the molecular formula C6H7ClO . It is also known by other names such as 3-chloro-2-cyclohexen-1-one and 3-chloro-2-cyclohexén-1-one . This compound belongs to the class of aryl chlorides and has a cyclohexenone structure.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of oxalyl dichloride with the corresponding cyclohexenone derivative in the presence of N,N-dimethyl-formamide as a solvent . Further details on specific synthetic routes and conditions would require a more in-depth literature review.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions
3-Chlorocyclohex-2-en-1-one has been studied for its reactions with piperidine. These reactions, conducted in different solvents, show distinct substitution characteristics, revealing details about the compound’s reactivity and solvent effects (Pitea & Favini, 1972).
Synthesis of Aminophenols
Research has demonstrated the conversion of 3-amino-2-chlorocyclohex-2-en-1-ones into meta-aminophenols, providing insights into the synthetic applications of this compound in organic chemistry (Szymor-Pietrzak et al., 2020).
Coordination Chemistry
Studies have explored the coordination chemistry of diimines derived from phosphoranorbornadiene carboxaldehydes, where this compound derivatives play a crucial role in forming complex structures with metals like Pd, Rh, and Ru (Germoni et al., 2005).
Liquid Crystal Synthesis
This compound has been utilized in the synthesis and study of novel liquid crystalline substances, highlighting its importance in material science and its potential for creating new types of liquid crystals (Dabrowski et al., 2006).
Tautomerism Studies
NMR and computational studies have been conducted on tautomers of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, a derivative of this compound, providing insights into the tautomeric behavior and structural dynamics of such compounds (Chans et al., 2014).
Development of H2-Blocking Compounds
This compound has been used in the preparation of novel acylguanidines, a class of compounds with potential H2-blocking activity, indicating its significance in pharmacological research (Hanaee & Rashidi, 1990).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chlorocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTXPEOKLIDWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340886 | |
| Record name | 3-chlorocyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5682-75-7 | |
| Record name | 3-chlorocyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorocyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)

![Propanedinitrile, [[4-[[2-(benzoyloxy)ethyl]ethylamino]-2-methylphenyl]methylene]-](/img/structure/B1617191.png)








